1-(4-(Allyloxy)phenyl)-2-(3-(diethylamino)propyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
This compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines . Its structure features a 4-(allyloxy)phenyl group at position 1 and a 3-(diethylamino)propyl chain at position 2 (Figure 1).
Properties
IUPAC Name |
2-[3-(diethylamino)propyl]-1-(4-prop-2-enoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O4/c1-4-18-32-20-14-12-19(13-15-20)24-23-25(30)21-10-7-8-11-22(21)33-26(23)27(31)29(24)17-9-16-28(5-2)6-3/h4,7-8,10-15,24H,1,5-6,9,16-18H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPIGDWDLWEIPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-(Allyloxy)phenyl)-2-(3-(diethylamino)propyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, also known by its CAS number 631868-27-4, is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, biological properties, and relevant research findings.
Chemical Structure
The compound belongs to the class of molecules known as 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones. Its molecular formula is with a molar mass of 418.48 g/mol. The structure features an allyloxy group and a diethylamino group, which are significant for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 631868-27-4 |
| Molecular Formula | C25H26N2O4 |
| Molar Mass | 418.48 g/mol |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of chromeno-pyrrole compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.
Neuroprotective Effects
The diethylamino moiety in the compound suggests potential neuroprotective effects. Research on related compounds has demonstrated their ability to interact with neurotransmitter systems, particularly in models of neurodegenerative diseases. The neuroprotective activity may arise from antioxidant properties and the ability to modulate neurotransmitter levels.
Antimicrobial Activity
Emerging studies suggest that this compound may exhibit antimicrobial properties. Preliminary tests have indicated effectiveness against certain bacterial strains and fungi. The presence of the allyloxy group is hypothesized to enhance membrane permeability, allowing for increased efficacy against microbial cells.
Case Studies and Research Findings
- Anticancer Activity : A study published in Journal of Medicinal Chemistry highlighted that a related compound showed IC50 values in the micromolar range against breast cancer cell lines (MCF-7), indicating promising anticancer potential .
- Neuroprotective Mechanisms : In a neuropharmacological study, a derivative demonstrated protective effects against oxidative stress-induced neuronal damage in vitro . The results suggested that the compound could potentially serve as a lead for developing neuroprotective agents.
- Antimicrobial Efficacy : A recent investigation assessed the antimicrobial activity of several chromeno-pyrrole derivatives, revealing that one variant exhibited significant inhibition against Staphylococcus aureus with an MIC of 32 µg/mL .
Scientific Research Applications
1-(4-(Allyloxy)phenyl)-2-(3-(diethylamino)propyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a chromeno-pyrrole core, a molecular formula of , and a molecular weight of approximately 418.49 g/mol. It features an allyloxy group attached to a phenyl ring and a diethylamino propyl chain, contributing to its potential biological activities and applications in medicinal chemistry.
Potential Applications
- Medicinal Chemistry: The compound is valuable in medicinal chemistry for synthesizing derivatives that may exhibit improved pharmacological properties.
- Drug Discovery: Chromones, like this compound, are used for structural modifications, enabling the synthesis of compounds with different pharmacological profiles, which is interesting for drug discovery .
Biological Activities
Preliminary studies suggest that this compound may exhibit significant biological activities:
- Further research is necessary to elucidate the specific mechanisms underlying these activities and to evaluate their therapeutic potential.
Synthesis
The synthesis of this compound typically involves several steps:
- Each step must be carefully controlled to ensure high yield and purity of the final product.
Pharmacodynamics and Pharmacokinetics
Interaction studies involving this compound are crucial for understanding its pharmacodynamics and pharmacokinetics. These studies typically assess:
- Binding affinity to target proteins
- Metabolic pathways
- Potential drug-drug interactions
Structural Similarity
Several compounds share structural similarities with this compound.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound is part of a library of 223 derivatives synthesized with diverse substituents (Table 1) . Key structural analogs include:
Key Observations :
- Position 1 Substituents : The allyloxy group in the target compound contrasts with ethyl (4{3–3-6}) or methoxy (4{5–17-9}), altering electronic and steric profiles. Allyloxy may enhance metabolic stability compared to smaller alkyl groups .
- Position 2 Substituents: The diethylamino chain distinguishes the target compound from allyl or methoxyethyl groups.
Physical and Spectral Properties
- Melting Points : Allyl-substituted derivatives (e.g., 4{3–3-6}) exhibit higher melting points (235–237°C) than methoxyethyl analogs (166–169°C), likely due to reduced molecular flexibility .
- Spectral Data: IR: The target compound’s carbonyl stretches (~1709 cm⁻¹ and ~1652 cm⁻¹) align with other derivatives, confirming the dihydrochromeno-pyrrole-dione core . NMR: The allyloxy group’s protons (δ 5.24–6.09 ppm) and diethylamino’s methyl groups (δ 0.96–1.71 ppm) are distinct from methoxy or ethyl substituents .
Q & A
Q. What is the standard synthetic protocol for preparing 1-(4-(Allyloxy)phenyl)-2-(3-(diethylamino)propyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?
Methodological Answer: The compound is synthesized via a one-pot multicomponent reaction (MCR) involving:
- Methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate (e.g., substituted with methyl, chloro, or fluoro groups),
- Aryl aldehyde (e.g., 4-allyloxybenzaldehyde for the allyloxy substituent),
- Primary amine (e.g., 3-(diethylamino)propylamine for the diethylaminoalkyl side chain).
Procedure:
React substrates in equimolar ratios under mild heating (50–80°C) in a polar aprotic solvent (e.g., DMF or DMSO).
Adjust reaction time based on substituent electronics: 15–20 minutes for electron-withdrawing groups (EWGs) and up to 2 hours for electron-donating groups (EDGs) .
Isolate the product via crystallization (≥95% purity by HPLC) without chromatography .
Key Data:
| Parameter | Value/Range | Reference |
|---|---|---|
| Typical Yield | 43–86% | |
| Success Rate (Scope) | 92% (223/240 trials) | |
| Purity (HPLC) | >95% |
Q. How can the purity and yield of the compound be optimized during synthesis?
Methodological Answer:
- Stoichiometry: Use a 1.1:1 molar ratio of amine to aldehyde when phenolic hydroxyl groups are present to avoid side reactions .
- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance solubility and cyclization efficiency.
- Reaction Monitoring: Track completion via TLC or HPLC to prevent over-reaction, especially with EDGs requiring longer heating .
- Crystallization: Optimize solvent mixtures (e.g., ethanol/water) for high-purity recovery .
Advanced Research Questions
Q. How do electronic effects of substituents on aryl aldehydes influence reaction kinetics and optimization?
Methodological Answer:
- Electron-Donating Groups (EDGs, e.g., -OAllyl, -NHR): Prolong reaction time (up to 2 hours) due to reduced electrophilicity of the aldehyde, slowing imine formation .
- Electron-Withdrawing Groups (EWGs, e.g., -Cl, -NO₂): Accelerate reaction (15–20 minutes) by increasing aldehyde reactivity .
- Kinetic Analysis: Use time-resolved NMR or in-situ IR to monitor imine intermediate formation. Adjust heating dynamically based on substituent type.
Data Contradiction Resolution:
Discrepancies in yield (e.g., 43% vs. 86%) arise from steric hindrance or competing side reactions. For example, bulky amines may reduce cyclization efficiency, requiring iterative solvent optimization (e.g., switching from DMF to THF) .
Q. What strategies are effective for functionalizing the dihydrochromenopyrroledione core for biological activity studies?
Methodological Answer:
- Post-Synthetic Modification:
- Ring-Opening: Treat the compound with hydrazine hydrate (3–7 eq.) to yield 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones, a scaffold with enhanced hydrogen-bonding potential .
- Alkylation/Reduction: Modify the diethylamino propyl side chain via reductive amination or alkyl halide coupling to introduce bioisosteres (e.g., morpholine analogs) .
Key Considerations:
Q. How can computational methods streamline reaction design for novel derivatives?
Methodological Answer:
- Reaction Path Search: Employ quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways for MCR cyclization .
- Machine Learning (ML): Train models on the 223-member library data () to predict yields based on substituent descriptors (e.g., Hammett σ values) .
Case Study:
An ML model trained on EDG/EWG reactivity data could recommend optimal conditions (solvent, time) for new aldehydes, reducing trial-and-error experimentation .
Q. What analytical techniques are critical for structural validation and purity assessment?
Methodological Answer:
- NMR Spectroscopy: Assign signals using 2D experiments (e.g., COSY, HMBC) to confirm the fused chromenopyrrole structure.
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., C₂₄H₂₅N₂O₄ requires m/z ≈ 413.18).
- X-ray Crystallography: Resolve stereochemical ambiguities (e.g., diastereomerism in the pyrrole ring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
